![molecular formula C15H21F2NO3S B7593853 N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known for their ability to modulate the endocannabinoid system. In
Mécanisme D'action
DFP-10825 exerts its pharmacological effects by inhibiting the activity of N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide, DFP-10825 increases the levels of endocannabinoids in the brain, which in turn activates the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain sensation, mood, and appetite.
Biochemical and Physiological Effects:
DFP-10825 has been shown to produce a range of biochemical and physiological effects. In preclinical studies, DFP-10825 has been found to reduce anxiety-like behavior, decrease pain sensitivity, and improve cognitive function. Moreover, DFP-10825 has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments. It is a potent N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide inhibitor with a high degree of selectivity, which makes it an ideal tool compound for studying the endocannabinoid system. Moreover, DFP-10825 has been shown to have good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, one of the limitations of DFP-10825 is its low solubility in water, which can make it challenging to formulate for in vivo studies.
Orientations Futures
There are several future directions for the study of DFP-10825. One potential avenue of research is to investigate its therapeutic potential for the treatment of various neurological and psychiatric disorders. Moreover, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory effects. Additionally, the development of more water-soluble analogs of DFP-10825 could help overcome some of the limitations associated with its use in in vivo studies.
Conclusion:
DFP-10825 is a novel compound with significant potential for the treatment of various neurological and psychiatric disorders. Its potent N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide inhibitory activity and anti-inflammatory properties make it an attractive candidate for further research. While there are some limitations associated with its use in lab experiments, the development of more water-soluble analogs could help overcome these challenges. Overall, DFP-10825 represents a promising tool compound for the study of the endocannabinoid system and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DFP-10825 involves a multistep process that starts with the reaction of 2,4-difluorobenzylbromide with 1-bromopropane in the presence of potassium carbonate. The resulting product is then reacted with sodium hydride and 2-methylpropylsulfonyl chloride to form the key intermediate, which is further reacted with N-(2-hydroxyethyl)acetamide to yield DFP-10825. The overall yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
DFP-10825 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide inhibitory activity, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders such as anxiety, depression, and chronic pain. Moreover, DFP-10825 has been found to have anti-inflammatory properties, which further expands its potential therapeutic applications.
Propriétés
IUPAC Name |
N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2NO3S/c1-4-14(12-6-5-11(16)7-13(12)17)18-15(19)9-22(20,21)8-10(2)3/h5-7,10,14H,4,8-9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDRCQFHZLLMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)NC(=O)CS(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.